1-[4-(Chloromethyl)phenyl]ethan-1-one

Catalog No.
S3658453
CAS No.
54589-56-9
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Chloromethyl)phenyl]ethan-1-one

CAS Number

54589-56-9

Product Name

1-[4-(Chloromethyl)phenyl]ethan-1-one

IUPAC Name

1-[4-(chloromethyl)phenyl]ethanone

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3

InChI Key

GAECNRSTNDHUBE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)CCl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCl

1-[4-(Chloromethyl)phenyl]ethan-1-one, also known as 4-chloromethylacetophenone, is an organic compound with the molecular formula C₉H₉ClO and a molecular weight of approximately 168.62 g/mol. It features a chloromethyl group attached to a phenyl ring, which is further connected to an ethanone structure. This compound is characterized by its unique functional groups that contribute to its chemical reactivity and biological activity. The physical properties include a melting point of 74-76 °C and a boiling point of approximately 237.7 °C, with a density of about 1.2 g/cm³ .

As mentioned earlier, there is no current information available on the specific mechanism of action of 1-[4-(Chloromethyl)phenyl]ethan-1-one in any biological system.

  • Chloromethylating agent: Chloromethyl groups are known to be alkylating agents, which can react with biological molecules and potentially damage DNA. This suggests that 1-[4-(Chloromethyl)phenyl]ethan-1-one may be irritating or corrosive upon contact with skin or eyes [].
  • Potential health effects: Long-term exposure to chloromethylating agents has been linked to an increased risk of cancer. However, the specific risks associated with 1-[4-(Chloromethyl)phenyl]ethan-1-one would require further investigation.
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with various nucleophiles to form new carbon-carbon bonds, making it useful in synthetic organic chemistry.

Research indicates that 1-[4-(Chloromethyl)phenyl]ethan-1-one exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, its derivatives have been explored for their roles in inhibiting certain enzymes, suggesting potential applications in pharmacology and therapeutic development .

Several methods for synthesizing 1-[4-(Chloromethyl)phenyl]ethan-1-one have been documented:

  • Friedel-Crafts Acylation: This method involves the acylation of chloromethylbenzene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Direct Chloromethylation: Chloromethylation of acetophenone using chloromethyl methyl ether in the presence of an acid catalyst can yield this compound effectively.
  • Electrophilic Aromatic Substitution: Chloromethylation of phenolic compounds followed by acylation can also lead to the formation of this compound .

1-[4-(Chloromethyl)phenyl]ethan-1-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a precursor for synthesizing pharmaceutical agents.
  • Chemical Intermediates: It is utilized in the synthesis of other organic compounds, particularly in the production of agrochemicals and specialty chemicals.
  • Research: Its derivatives are often used in research settings to explore enzyme inhibition and other biochemical pathways .

Interaction studies involving 1-[4-(Chloromethyl)phenyl]ethan-1-one have primarily focused on its reactivity with biological macromolecules. Investigations into its interactions with proteins and nucleic acids are ongoing, particularly regarding its potential as an inhibitor in various biochemical pathways. These studies help elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 1-[4-(Chloromethyl)phenyl]ethan-1-one. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-ChloroacetophenoneC₈H₇ClOLacks the chloromethyl group; used as a precursor.
4-MethylacetophenoneC₉H₁₀OContains a methyl group instead of chlorine; less reactive.
2-ChloroacetophenoneC₈H₇ClOChlorine at the ortho position; different reactivity profile.

These compounds differ primarily in their substituents on the phenyl ring, which affects their reactivity and biological activity. The presence of the chloromethyl group in 1-[4-(Chloromethyl)phenyl]ethan-1-one enhances its electrophilicity compared to others, making it more reactive in certain chemical contexts .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-[4-(Chloromethyl)phenyl]ethan-1-one

Dates

Last modified: 04-14-2024

Explore Compound Types